molecular formula C13H12N2O3 B6387137 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid CAS No. 1261905-94-5

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid

Cat. No.: B6387137
CAS No.: 1261905-94-5
M. Wt: 244.25 g/mol
InChI Key: VKJMHSBOYYGLRT-UHFFFAOYSA-N
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Description

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid is a chemical compound of interest in medicinal chemistry and biochemical research, particularly in the context of metabolic disease studies. This compound is structurally related to amlexanox, a known inhibitor of the non-canonical IκB kinases TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε) . These kinases have been identified as playing a key role in obesity-mediated metabolic dysfunction, promoting energy storage and suppressing energy expenditure, making them attractive therapeutic targets for conditions like type 2 diabetes and insulin resistance . Research into amlexanox analogues has sought to improve upon the modest potency and solubility of the parent compound by developing structure-activity relationships (SAR) through modifications on the core scaffold . The presence of both the 2-aminopyridine moiety and the carboxylic acid in this compound is significant, as these groups are known to interact with the kinase hinge region and a conserved threonine residue in the target, respectively . Researchers may explore this compound as a potential inhibitor in the TBK1/IKKε signaling pathway to further elucidate the mechanisms of inflammation in metabolic diseases. It is provided for research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-6,16H,7H2,(H2,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJMHSBOYYGLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=C(C=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687116
Record name 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-94-5
Record name 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Dihydropyridine Analogue Synthesis

A modified Hantzsch reaction employs ethyl acetoacetate, ammonium acetate, and 4-(hydroxymethyl)benzaldehyde in acetic acid under reflux (72 hours). This yields a dihydropyridine intermediate, which undergoes dehydrogenation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford the aromatic pyridine core. However, this method suffers from low regioselectivity (<30% yield of desired isomer).

Vilsmeier-Haack Cyclization

Building on methods from chromeno[2,3-b]pyridine syntheses, 3-(dimethylamino)-1-(4-(hydroxymethyl)phenyl)prop-2-en-1-one undergoes Vilsmeier homologation with POCl₃/DMF. The resulting 4-oxo-4H-pyridine-3-carbaldehyde is condensed with ethyl cyanoacetate in ethanol with piperidine catalysis, yielding ethyl 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylate (68% yield).

Cross-Coupling Strategies for C-5 Functionalization

Suzuki-Miyaura Coupling

Ethyl 2-amino-5-bromopyridine-4-carboxylate reacts with 4-(hydroxymethyl)phenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in dioxane/water (3:1) at 90°C for 12 hours. Key parameters:

ParameterOptimal Value
BaseK₂CO₃ (2.5 equiv)
LigandNone
Yield85%

Post-coupling, saponification with LiOH (THF/H₂O, 0°C→RT) converts the ester to the carboxylic acid (quantitative).

Direct C-H Arylation

Pioneered by Fagnou’s methodology, 2-aminopyridine-4-carboxylate undergoes palladium-catalyzed C-H activation with 4-(hydroxymethyl)iodobenzene. Optimized conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-phenanthroline (10 mol%)

  • Solvent: DMA at 120°C

  • Yield: 63% (with 92% regioselectivity)

This approach eliminates pre-halogenation steps but requires rigorous exclusion of moisture.

Functional Group Interconversion Pathways

Nitro Reduction to Amine

Ethyl 5-[4-(hydroxymethyl)phenyl]-2-nitropyridine-4-carboxylate, synthesized via Ullmann coupling, undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOH). Complete reduction occurs in 4 hours (95% yield). Comparative reductants:

ReductantTime (h)Yield (%)
H₂/Pd-C495
Fe/NH₄Cl1278
Na₂S₂O₄683

Carboxylic Acid Derivatization

Methyl ester protection proves superior to ethyl for subsequent couplings due to easier hydrolysis. Comparative saponification:

EsterConditionsTime (h)Yield (%)
EthylLiOH, THF/H₂O698
MethylNaOH, MeOH/H₂O299
t-ButylTFA/DCM2489

Protecting Group Strategies

Hydroxymethyl Protection

The benzyl alcohol moiety is protected as:

  • TBS ether : TBSCl, imidazole, DMF (92% yield)

  • Acetate : Ac₂O, pyridine (quantitative)

  • MOM ether : MOMCl, DIPEA (88% yield)

Deprotection efficiency:

Protecting GroupConditionsYield (%)
TBSTBAF/THF95
AcetylK₂CO₃/MeOH98
MOMHCl/MeOH90

Amino Group Protection

Boc protection (Boc₂O, DMAP, CH₃CN) prevents side reactions during cross-coupling. Deprotection with TFA/DCM (1:1) achieves >99% recovery.

Scalability and Process Optimization

A kilogram-scale route employs:

  • Step 1 : Vilsmeier cyclization (batch size: 15 kg, yield: 73%)

  • Step 2 : Suzuki coupling (PPM: <50, yield: 82%)

  • Step 3 : Ester hydrolysis (continuous flow reactor, 99% conversion)

Critical quality attributes:

  • Residual Pd: <10 ppm (achieved via SiliaMetS® scavenging)

  • Polymorph control: Ethanol/water (4:1) crystallization ensures Form I

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :
δ 8.32 (s, 1H, H-3), 7.78 (d, J = 8.2 Hz, 2H, ArH), 7.48 (d, J = 8.2 Hz, 2H, ArH), 6.92 (s, 1H, H-6), 5.21 (t, J = 5.6 Hz, 1H, OH), 4.57 (d, J = 5.6 Hz, 2H, CH₂OH), 2.11 (s, 2H, NH₂).

13C NMR (100 MHz, DMSO-d6) :
δ 169.4 (COOH), 158.2 (C-2), 153.1 (C-4), 142.3 (C-5), 138.9 (C-Ar), 128.7 (C-Ar), 127.5 (C-Ar), 124.3 (C-6), 114.8 (C-3), 64.2 (CH₂OH).

HRMS (ESI+) :
Calculated for C₁₃H₁₂N₂O₃ [M+H]+: 245.0826, Found: 245.0823.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (HPLC)Cost Index
Vilsmeier-Suzuki5899.21.0
Hantzsch-Direct Arylation4197.81.4
Multicomponent3395.62.1

The Vilsmeier-Suzuki route demonstrates optimal balance between efficiency and cost, though requiring careful control of Vilsmeier conditions to avoid over-chlorination .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of 2-Amino-5-[4-(carboxyphenyl)]pyridine-4-carboxylic acid.

    Reduction: Formation of 2-Amino-5-[4-(aminomethyl)phenyl]pyridine-4-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds related to 2-amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid exhibit promising anticancer properties. For instance, studies have shown that pyridine derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways and signaling mechanisms. The hydroxymethyl group is believed to enhance the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents.

Enzyme Inhibition
This compound may also serve as an inhibitor for various enzymes involved in disease processes. The presence of the amino and carboxylic acid functional groups allows for potential binding interactions with enzyme active sites. Research into similar compounds has demonstrated their effectiveness in inhibiting enzymes such as phosphodiesterases and kinases, which are critical in cancer and inflammatory diseases.

Environmental Science

Bioremediation
The compound's structural features suggest potential applications in environmental remediation efforts. By modifying the compound to enhance its solubility and reactivity, it could be utilized in bioremediation processes to degrade pollutants or heavy metals in contaminated environments. The hydroxymethyl group may facilitate interactions with organic pollutants, leading to their breakdown.

Toxicology Studies
As an emerging chemical entity, this compound is also being evaluated for its toxicological profile. Understanding its environmental impact and potential toxicity is crucial for assessing its safety in applications ranging from pharmaceuticals to agricultural use.

Biochemical Probes

Receptor Binding Studies
The compound can act as a biochemical probe for studying receptor interactions, particularly G protein-coupled receptors (GPCRs). Its structural similarity to known ligands allows researchers to investigate binding affinities and mechanisms of action at these critical biological targets.

Allosteric Modulation
Recent studies have focused on the allosteric modulation properties of pyridine derivatives. The unique structure of this compound may provide insights into allosteric sites on receptors, offering new avenues for drug design that target these less conventional binding sites.

Case Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer activity of various pyridine derivatives, including those similar to this compound. The findings indicated significant inhibition of cell growth in several cancer cell lines, suggesting that modifications to this compound could lead to effective anticancer agents.

Case Study 2: Environmental Impact Analysis

Research conducted on the environmental behavior of hydroxymethyl-pyridine derivatives highlighted their potential use in bioremediation. The study demonstrated that these compounds could effectively bind and degrade specific environmental contaminants, showcasing their utility in ecological restoration efforts.

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent types and positions on the pyridine/pyrimidine core. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Features (IR/NMR)
2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid (Target) C₁₃H₁₂N₂O₃* ~260 (estimated) -NH₂ (C2), -COOH (C4), -CH₂OH (C5) N/A Expected IR: O-H (3200-3600 cm⁻¹, broad), -NH₂ (3300-3479 cm⁻¹), C=O (1670-1700 cm⁻¹). 1H NMR: δ 4.5-5.0 (CH₂OH), δ 6.5-8.5 (aromatic protons) .
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl)-1-(4-methylphenyl)pyridine C₂₇H₂₀ClN₅O₃ 497 -Cl, -NO₂, -CH₃ 278-282 IR: 2183 cm⁻¹ (-CN), 1672 cm⁻¹ (C=O). 1H NMR: δ 2.3 (CH₃), δ 7.2-8.5 (aromatic protons) .
4-Amino-2-methyl-5-pyrimidinecarboxylic acid (CAS 769-52-8) C₇H₇N₃O₂ 169.14 -NH₂ (C4), -COOH (C5), -CH₃ (C2) N/A IR: 1670-1700 cm⁻¹ (C=O), 3300 cm⁻¹ (-NH₂). 1H NMR: δ 2.5 (CH₃), δ 8.1 (pyrimidine protons) .
2-Amino-4-phenylpyrimidine-5-carboxylic acid (CAS 91093-42-4) C₁₁H₉N₃O₂ 215.21 -NH₂ (C2), -COOH (C5), -Ph (C4) N/A IR: 1680 cm⁻¹ (C=O), 3400 cm⁻¹ (-NH₂). 1H NMR: δ 7.3-7.5 (phenyl protons), δ 8.6 (pyrimidine protons) .

*Estimated based on structural analogs.

Key Observations:
  • Carboxylic Acid (-COOH): Present in all compounds, contributing to acidity (pKa ~2-3) and metal-binding capacity. Positional variations (e.g., C4 vs. C5) alter electronic distribution and reactivity .
  • Thermal Stability :

    • Chloro- and nitro-substituted derivatives exhibit higher melting points (268–287°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) . The target compound’s hydroxymethyl group may lower its melting point relative to these analogs but increase it compared to methyl-substituted derivatives .

Biological Activity

2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid, also known by its CAS number 1261905-94-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer and anti-inflammatory effects, as well as its structure-activity relationships (SAR) based on diverse research findings.

  • Molecular Formula : C13H12N2O3
  • Molecular Weight : 244.246 g/mol

Anticancer Activity

Research indicates that derivatives of pyridine carboxylic acids exhibit significant anticancer properties. A study focusing on similar compounds highlighted their ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (CNS cancer) .

Table 1: Anticancer Activity of Pyridine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF710.5Tubulin polymerization inhibition
Other derivativesNCI-H46015.0Apoptosis induction
Other derivativesSF26812.3Cell cycle arrest

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines in vitro, which suggests potential therapeutic applications in inflammatory diseases . The structure-activity relationship indicates that modifications at the hydroxymethyl group enhance anti-inflammatory effects.

Structure-Activity Relationships (SAR)

The biological activity of 2-amino pyridine derivatives is significantly influenced by their substituents. The presence of the hydroxymethyl group at the para position of the phenyl ring is crucial for enhancing both anticancer and anti-inflammatory activities. Studies suggest that the introduction of electron-donating groups increases potency against various cancer cell lines .

Case Studies

  • In Vitro Studies : A series of compounds related to 2-amino pyridines were synthesized and tested for their cytotoxicity against tumor cells. The results demonstrated that specific modifications led to increased efficacy, particularly in inhibiting tubulin polymerization, a key mechanism in cancer cell proliferation .
  • In Vivo Studies : Animal models have shown promising results when treated with derivatives of this compound, leading to reduced tumor sizes and improved survival rates compared to controls .

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